

Independent Validation of TMX-4116's DC50: A Comparative Analysis of CK1 α Degraders

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Compound of Interest

Compound Name: TMX-4116

Cat. No.: B15608361

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the casein kinase 1 α (CK1 α) degrader, **TMX-4116**, focusing on its half-maximal degradation concentration (DC50). As of the latest available data, independent validation of the DC50 for **TMX-4116** has not been published. The data presented herein is based on the findings from the original developers. This guide aims to offer an objective comparison with alternative degraders, supported by available experimental data to aid in research and development decisions.

Comparative Analysis of Degradation Performance

The following table summarizes the DC50 values for **TMX-4116** and alternative protein degraders targeting CK1 α and other related proteins. This data is compiled from primary research articles and vendor technical sheets.

Compound	Target(s)	DC50 (nM)	Cell Line(s)	Treatment Time (h)	Reference(s)
TMX-4116	CK1 α	< 200	MOLT4, Jurkat, MM.1S	4	[1] [2] [3] [4]
FPFT-2216	PDE6D, IKZF1, IKZF3, CK1 α	> 50% degradation at 8 nM (PDE6D), Max degradation at 200 nM for all targets	MOLT4	4	[5]
TMX-4100	PDE6D	< 200	MOLT4, Jurkat, MM.1S	4	[1]
TMX-4113	PDE6D, CK1 α	Lower than TMX-4100 for PDE6D; > 50% CK1 α degradation at 40 nM	MM.1S	4	[1]
CK1 α degrader-1	CK1 α	105	Not Specified	Not Specified	[6] [7]
dCK1 α -1 (LC- 04-087)	CK1 α	12	MOLM13	72	
SJ7095	CK1 α , IKZF1, IKZF3	69 (IKZF1)	MOLM-13	4	[8]
SJ0040	CK1 α	11	MOLM-13	Not Specified	[8]
SJ3149	CK1 α	3.7	MOLM-13	Not Specified	[8]
MGD-28	IKZF1, IKZF2,	Not explicitly stated for	NCI-H929, MV-4-11	24	[9]

IKZF3, CK1 α CK1 α

Experimental Protocols

The determination of DC50 values for these compounds is primarily achieved through Western Blot analysis. The following is a generalized protocol based on the methodologies described in the cited literature.

Objective: To determine the concentration of a degrader compound required to reduce the intracellular level of a target protein by 50%.

Materials:

- Cell lines (e.g., MOLT4, Jurkat, MM.1S)
- Degradation compounds (e.g., **TMX-4116**)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies specific to the target protein (e.g., anti-CK1 α) and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Gel electrophoresis and Western blot apparatus

- Imaging system for chemiluminescence detection
- Software for band densitometry analysis (e.g., ImageJ)

Procedure:

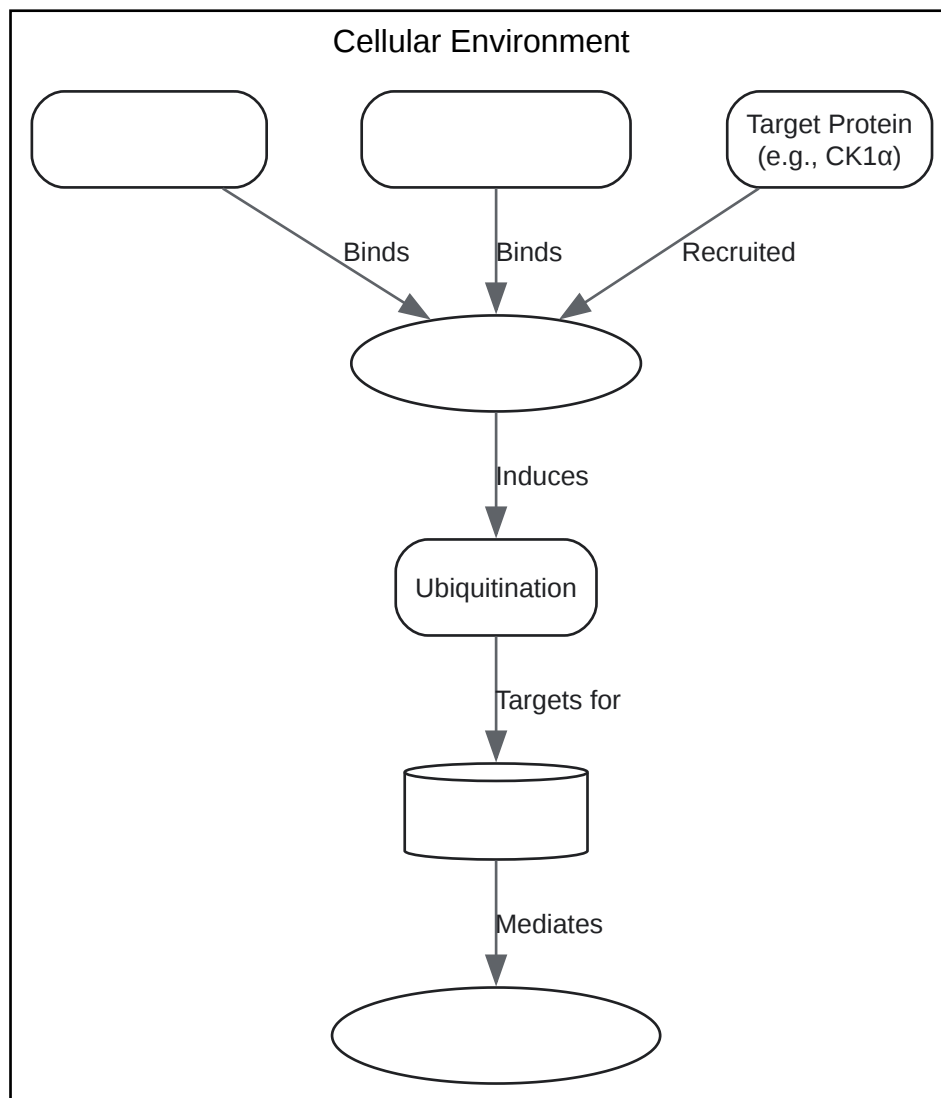
- Cell Culture and Treatment:
 - Plate cells at a suitable density in multi-well plates.
 - Prepare serial dilutions of the degrader compound in culture medium.
 - Treat the cells with the different concentrations of the degrader for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein lysates to the same concentration.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
 - Quantify the band intensities for the target protein and the loading control using densitometry software.
 - Normalize the target protein band intensity to the loading control band intensity for each sample.
 - Plot the normalized protein levels against the logarithm of the degrader concentration.
 - Determine the DC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the mechanism of action for molecular glue degraders and a typical experimental workflow for determining DC50.

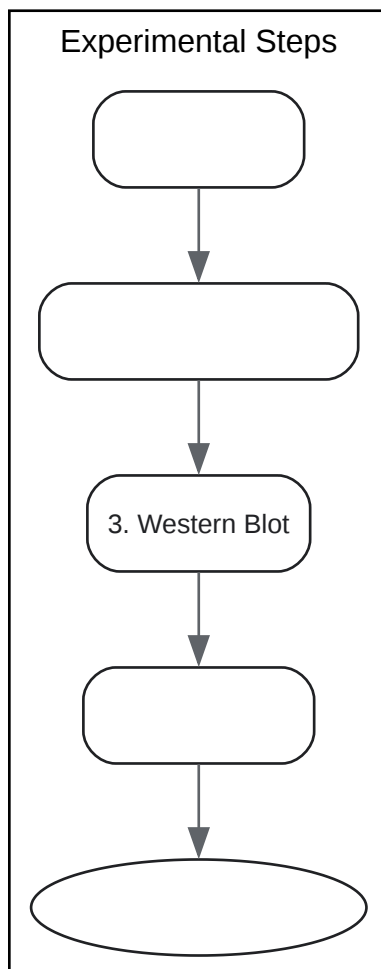
Mechanism of Molecular Glue Degraders



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Caption: Mechanism of action for molecular glue protein degraders.

DC50 Determination Workflow



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Caption: A typical workflow for determining the DC50 value.

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